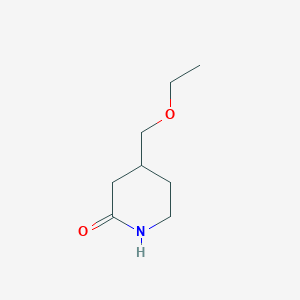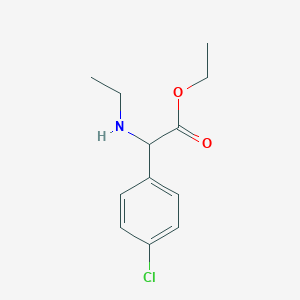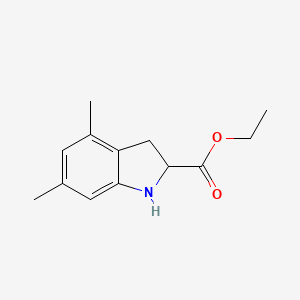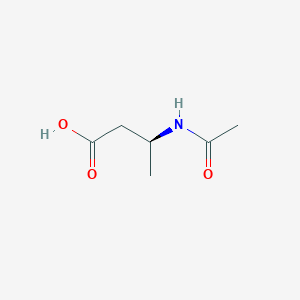
(3S)-3-(acetylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Acetamidobutanoic acid is an organic compound with the molecular formula C6H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Acetamidobutanoic acid typically involves the acylation of (S)-3-aminobutanoic acid. One common method is to react (S)-3-aminobutanoic acid with acetic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (3S)-3-Acetamidobutanoic acid may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzyme-catalyzed processes can be employed to achieve high yields and purity of the product. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
化学反応の分析
Types of Reactions
(3S)-3-Acetamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
(3S)-3-Acetamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (3S)-3-Acetamidobutanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The pathways involved can include amino acid metabolism and protein synthesis.
類似化合物との比較
Similar Compounds
(3R)-3-Acetamidobutanoic acid: The enantiomer of (3S)-3-Acetamidobutanoic acid, with a different spatial arrangement.
3-Aminobutanoic acid: The precursor in the synthesis of (3S)-3-Acetamidobutanoic acid.
N-Acetyl-L-alanine: A structurally similar compound with different functional groups.
Uniqueness
(3S)-3-Acetamidobutanoic acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions with other molecules. This makes it valuable in the synthesis of chiral drugs and in studies of stereochemistry.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
(3S)-3-acetamidobutanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChIキー |
GONZZHIQIZBCNK-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](CC(=O)O)NC(=O)C |
正規SMILES |
CC(CC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


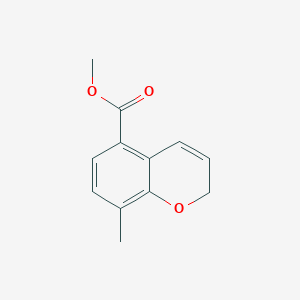



amine](/img/structure/B13217313.png)
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
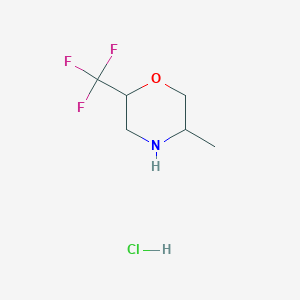
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
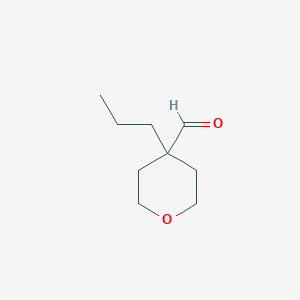
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
